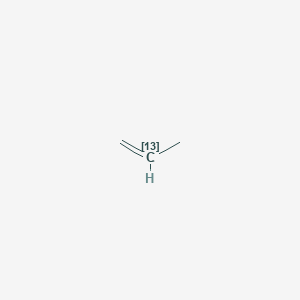

Propene-2-13C

Cat. No. B1601853

Key on ui cas rn:

37020-81-8

M. Wt: 43.07 g/mol

InChI Key: QQONPFPTGQHPMA-LBPDFUHNSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05817865

Procedure details

Apart from the above-described absorption of the reaction product comprising acrylic acid into a high boiling solvent mixture, other existing processes involve a total condensation of acrylic acid and of the water of reaction also formed in the course of the catalytic oxidation. The result is an aqueous acrylic acid solution which can be further worked up by distillation with an azeotropic agent (cf. DE-C 34 29 391, JA 11 24 766, JA 71 18 766, JA 71 18 966-R, JA 71 18968-R, JA-72 41 885) or by an extraction process (cf. DE-A 2 164 767, J5 81 40-039, J4 80 91 013). In EP-A 551 111, the mixture of acrylic acid and byproducts from the catalytic gas phase oxidation is contacted with water in an absorption tower and the resulting aqueous solution is distilled in the presence of a solvent which forms an azeotrope with polar low boilers such as water or acetic acid. DE-C 23 23 328 describes the removal of acrylic acid from an aqueous acrylic acid esterification waste liquor or an aqueous acrylic acid solution as formed in acrylic acid production by oxidation of propene or acrolein by extraction with a specific mixture of organic solvents.

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3]>O>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[CH2:1]=[CH:2][CH3:3].[CH:1]([CH:2]=[CH2:3])=[O:4]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Apart from the above-described absorption of the reaction product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a total condensation of acrylic acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

also formed in the course of the catalytic oxidation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

can be further worked up by distillation with an azeotropic agent (cf. DE-C 34 29 391, JA 11 24 766, JA 71 18 766, JA 71 18 966-R, JA 71 18968-R, JA-72 41 885) or by an extraction process (cf. DE-A 2 164 767, J5 81 40-039, J4 80 91 013)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

In EP-A 551 111, the mixture of acrylic acid and byproducts from the catalytic gas phase oxidation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the resulting aqueous solution is distilled in the presence of a solvent which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the removal of acrylic acid from an aqueous acrylic acid esterification waste liquor

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=CC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)C=C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05817865

Procedure details

Apart from the above-described absorption of the reaction product comprising acrylic acid into a high boiling solvent mixture, other existing processes involve a total condensation of acrylic acid and of the water of reaction also formed in the course of the catalytic oxidation. The result is an aqueous acrylic acid solution which can be further worked up by distillation with an azeotropic agent (cf. DE-C 34 29 391, JA 11 24 766, JA 71 18 766, JA 71 18 966-R, JA 71 18968-R, JA-72 41 885) or by an extraction process (cf. DE-A 2 164 767, J5 81 40-039, J4 80 91 013). In EP-A 551 111, the mixture of acrylic acid and byproducts from the catalytic gas phase oxidation is contacted with water in an absorption tower and the resulting aqueous solution is distilled in the presence of a solvent which forms an azeotrope with polar low boilers such as water or acetic acid. DE-C 23 23 328 describes the removal of acrylic acid from an aqueous acrylic acid esterification waste liquor or an aqueous acrylic acid solution as formed in acrylic acid production by oxidation of propene or acrolein by extraction with a specific mixture of organic solvents.

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3]>O>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[CH2:1]=[CH:2][CH3:3].[CH:1]([CH:2]=[CH2:3])=[O:4]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Apart from the above-described absorption of the reaction product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a total condensation of acrylic acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

also formed in the course of the catalytic oxidation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

can be further worked up by distillation with an azeotropic agent (cf. DE-C 34 29 391, JA 11 24 766, JA 71 18 766, JA 71 18 966-R, JA 71 18968-R, JA-72 41 885) or by an extraction process (cf. DE-A 2 164 767, J5 81 40-039, J4 80 91 013)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

In EP-A 551 111, the mixture of acrylic acid and byproducts from the catalytic gas phase oxidation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the resulting aqueous solution is distilled in the presence of a solvent which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the removal of acrylic acid from an aqueous acrylic acid esterification waste liquor

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=CC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)C=C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05817865

Procedure details

Apart from the above-described absorption of the reaction product comprising acrylic acid into a high boiling solvent mixture, other existing processes involve a total condensation of acrylic acid and of the water of reaction also formed in the course of the catalytic oxidation. The result is an aqueous acrylic acid solution which can be further worked up by distillation with an azeotropic agent (cf. DE-C 34 29 391, JA 11 24 766, JA 71 18 766, JA 71 18 966-R, JA 71 18968-R, JA-72 41 885) or by an extraction process (cf. DE-A 2 164 767, J5 81 40-039, J4 80 91 013). In EP-A 551 111, the mixture of acrylic acid and byproducts from the catalytic gas phase oxidation is contacted with water in an absorption tower and the resulting aqueous solution is distilled in the presence of a solvent which forms an azeotrope with polar low boilers such as water or acetic acid. DE-C 23 23 328 describes the removal of acrylic acid from an aqueous acrylic acid esterification waste liquor or an aqueous acrylic acid solution as formed in acrylic acid production by oxidation of propene or acrolein by extraction with a specific mixture of organic solvents.

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3]>O>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[CH2:1]=[CH:2][CH3:3].[CH:1]([CH:2]=[CH2:3])=[O:4]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Apart from the above-described absorption of the reaction product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a total condensation of acrylic acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

also formed in the course of the catalytic oxidation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

can be further worked up by distillation with an azeotropic agent (cf. DE-C 34 29 391, JA 11 24 766, JA 71 18 766, JA 71 18 966-R, JA 71 18968-R, JA-72 41 885) or by an extraction process (cf. DE-A 2 164 767, J5 81 40-039, J4 80 91 013)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

In EP-A 551 111, the mixture of acrylic acid and byproducts from the catalytic gas phase oxidation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the resulting aqueous solution is distilled in the presence of a solvent which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the removal of acrylic acid from an aqueous acrylic acid esterification waste liquor

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=CC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)C=C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05817865

Procedure details

Apart from the above-described absorption of the reaction product comprising acrylic acid into a high boiling solvent mixture, other existing processes involve a total condensation of acrylic acid and of the water of reaction also formed in the course of the catalytic oxidation. The result is an aqueous acrylic acid solution which can be further worked up by distillation with an azeotropic agent (cf. DE-C 34 29 391, JA 11 24 766, JA 71 18 766, JA 71 18 966-R, JA 71 18968-R, JA-72 41 885) or by an extraction process (cf. DE-A 2 164 767, J5 81 40-039, J4 80 91 013). In EP-A 551 111, the mixture of acrylic acid and byproducts from the catalytic gas phase oxidation is contacted with water in an absorption tower and the resulting aqueous solution is distilled in the presence of a solvent which forms an azeotrope with polar low boilers such as water or acetic acid. DE-C 23 23 328 describes the removal of acrylic acid from an aqueous acrylic acid esterification waste liquor or an aqueous acrylic acid solution as formed in acrylic acid production by oxidation of propene or acrolein by extraction with a specific mixture of organic solvents.

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3]>O>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[CH2:1]=[CH:2][CH3:3].[CH:1]([CH:2]=[CH2:3])=[O:4]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Apart from the above-described absorption of the reaction product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a total condensation of acrylic acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

also formed in the course of the catalytic oxidation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

can be further worked up by distillation with an azeotropic agent (cf. DE-C 34 29 391, JA 11 24 766, JA 71 18 766, JA 71 18 966-R, JA 71 18968-R, JA-72 41 885) or by an extraction process (cf. DE-A 2 164 767, J5 81 40-039, J4 80 91 013)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

In EP-A 551 111, the mixture of acrylic acid and byproducts from the catalytic gas phase oxidation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the resulting aqueous solution is distilled in the presence of a solvent which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the removal of acrylic acid from an aqueous acrylic acid esterification waste liquor

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=CC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)C=C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05817865

Procedure details

Apart from the above-described absorption of the reaction product comprising acrylic acid into a high boiling solvent mixture, other existing processes involve a total condensation of acrylic acid and of the water of reaction also formed in the course of the catalytic oxidation. The result is an aqueous acrylic acid solution which can be further worked up by distillation with an azeotropic agent (cf. DE-C 34 29 391, JA 11 24 766, JA 71 18 766, JA 71 18 966-R, JA 71 18968-R, JA-72 41 885) or by an extraction process (cf. DE-A 2 164 767, J5 81 40-039, J4 80 91 013). In EP-A 551 111, the mixture of acrylic acid and byproducts from the catalytic gas phase oxidation is contacted with water in an absorption tower and the resulting aqueous solution is distilled in the presence of a solvent which forms an azeotrope with polar low boilers such as water or acetic acid. DE-C 23 23 328 describes the removal of acrylic acid from an aqueous acrylic acid esterification waste liquor or an aqueous acrylic acid solution as formed in acrylic acid production by oxidation of propene or acrolein by extraction with a specific mixture of organic solvents.

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3]>O>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[CH2:1]=[CH:2][CH3:3].[CH:1]([CH:2]=[CH2:3])=[O:4]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Apart from the above-described absorption of the reaction product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a total condensation of acrylic acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

also formed in the course of the catalytic oxidation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

can be further worked up by distillation with an azeotropic agent (cf. DE-C 34 29 391, JA 11 24 766, JA 71 18 766, JA 71 18 966-R, JA 71 18968-R, JA-72 41 885) or by an extraction process (cf. DE-A 2 164 767, J5 81 40-039, J4 80 91 013)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

In EP-A 551 111, the mixture of acrylic acid and byproducts from the catalytic gas phase oxidation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the resulting aqueous solution is distilled in the presence of a solvent which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the removal of acrylic acid from an aqueous acrylic acid esterification waste liquor

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=CC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)C=C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |